
2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a compound that can be associated with a class of substances that have potential biological activities, such as antileukemic properties. The structure of this compound suggests that it may be synthesized through methods involving the functionalization of piperidine rings and the attachment of quinoxaline moieties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step pathways starting from commercially available materials. For instance, a pyrroloquinoxaline derivative was synthesized from 2-nitroaniline, which underwent a series of reactions including cyclization and N-O bond cleavage . Similarly, novel ethanone derivatives were synthesized and characterized by various spectroscopic methods, indicating the feasibility of synthesizing complex molecules with piperidine and quinoxaline structures .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of an adduct comprising piperidin-1-yl substituents on a common phenylmethanone component revealed dihedral angles between the benzene ring and the piperidine rings, which could influence the biological activity of these molecules . Such structural analyses are crucial for understanding the conformation and potential interaction sites of the target compound.
Chemical Reactions Analysis
Chemical reactions involving piperidine and quinoxaline derivatives can be complex. Electrochemical synthesis methods have been employed to generate arylthiobenzazoles from piperazin-1-yl ethanone derivatives, indicating that electrochemically generated intermediates can participate in Michael addition reactions . Additionally, iron-catalyzed intramolecular cyclization has been used to synthesize pyrroloquinoxalines, demonstrating the versatility of metal-catalyzed reactions in constructing these heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound can be inferred from related structures. For instance, the presence of hydrogen bonds in the crystal structure of a related compound suggests potential solubility and stability characteristics . The antileukemic activity of similar compounds, with IC50 values in the micromolar range, indicates that these molecules may interact with biological targets through non-covalent interactions .
Propiedades
IUPAC Name |
2-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)26-20-15-22-18-8-4-5-9-19(18)23-20/h1-9,15,17H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZJIFFOXVEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
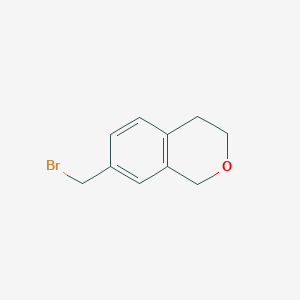
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
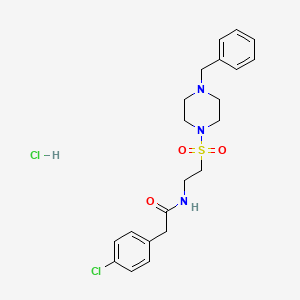
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)
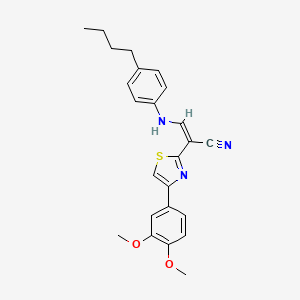

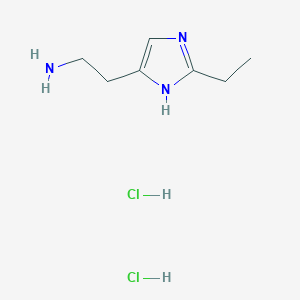

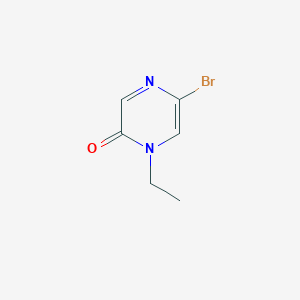

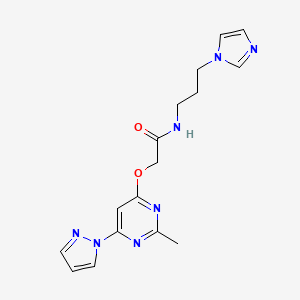
![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)